molecular formula C11H7N3O2S B2572242 N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide CAS No. 1021113-42-7

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B2572242
CAS No.: 1021113-42-7
M. Wt: 245.26
InChI Key: BKXKBIHWZHXEPA-UHFFFAOYSA-N
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Description

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of oxazole, pyridine, and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent . The reaction is carried out at 80–85°C for 90–120 minutes, resulting in good yields and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide stands out due to its unique combination of oxazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. This structural uniqueness contributes to its specific binding interactions and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(8-4-2-6-17-8)13-9-7-3-1-5-12-11(7)16-14-9/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXKBIHWZHXEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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